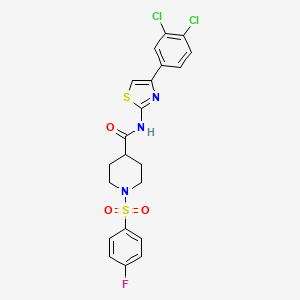

N-(5-methylisoxazol-3-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

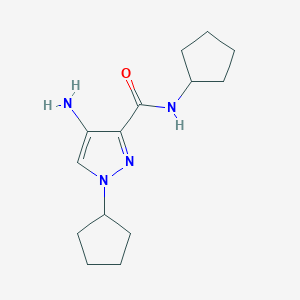

N-(5-methylisoxazol-3-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, also known as MIQT, is a chemical compound that has been widely studied in scientific research. MIQT is a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating cell growth and proliferation.

Aplicaciones Científicas De Investigación

Antitumor Activity : A study by Al-Suwaidan et al. (2013) explored the synthesis and biological evaluation of quinazoline derivatives, including compounds similar to the one , for antitumor activity. They found that these compounds, particularly compound 15, exhibited remarkable broad-spectrum antitumor activity, showing effectiveness against various cancer types such as renal, colon, lung, breast, ovarian, and melanoma cancer. This was compared to the known drug 5-FU, with compound 15 being significantly more active (Ibrahim A. Al-Suwaidan et al., 2013).

Histamine Receptor Antagonism : Research by Smits et al. (2008) reported the discovery of quinazoline-containing compounds as potent human H4 receptor inverse agonists. These compounds were identified through a scaffold hopping approach and found to possess affinity for the human histamine H1 receptor, indicating potential as dual-action H1/H4 receptor ligands. This suggests a therapeutic benefit in conditions where histamine receptors play a role (R. Smits et al., 2008).

Synthesis and Characterization : Mohamed et al. (2016) described the synthesis of quinazolinone scaffolds, including compounds akin to the one , and their evaluation for anticancer activity. They found that certain compounds displayed extensive-spectrum antitumor efficiency against various tumor cell lines, highlighting the potential of these compounds in cancer therapy (M. Mohamed et al., 2016).

Antiviral Activity : A study by Luo et al. (2012) focused on the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives through microwave irradiation, examining their antiviral activities. Some of the synthesized compounds showed moderate anti-Tobacco mosaic virus (TMV) activity, indicating potential applications in antiviral research (Hui Luo et al., 2012).

Antimicrobial and Antiprotozoal Activities : Patel et al. (2017) designed and synthesized a new series of quinoxaline-based 1,3,4-oxadiazoles and evaluated their antimicrobial and antiprotozoal activities. The results showed that these compounds, especially the lead compound 5l, displayed significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, outperforming reference drugs in some cases (N. Patel et al., 2017).

Synthesis and Anticonvulsant Activity : Gürsoy and Terzioğlu (2005) synthesized two series of regioisomer thiazolidinones starting from quinazolinone-2-ylmercaptoacetate derivatives. These compounds were tested for anticonvulsant activity, showing potential applications in the treatment of convulsions or seizure-related disorders (A. Gürsoy & N. Terzioğlu, 2005).

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c1-15-13-19(27-29-15)25-20(28)14-30-22-24-18-10-6-5-9-17(18)21(26-22)23-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,24,26)(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBPOZWBECLECC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2645327.png)

![2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645329.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2645331.png)

![Ethyl 4-(4-fluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2645335.png)

![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2645336.png)

![Methyl (E)-4-[2-(2,3-dihydroindol-1-ylsulfonyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2645337.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2645339.png)